BenchChemオンラインストアへようこそ!

2-(Aminomethyl)pyridin-4-amine

Kinase inhibition Casein kinase 2 NanoBRET

Accelerate your kinase and epigenetics drug discovery programs with 2-(Aminomethyl)pyridin-4-amine (CAS 1000512-47-9), the patent-cited, regiospecific building block. Its 2,4-substitution pattern is structurally validated in BRD4 inhibitors (US9624241, IC50 100 nM) and complement factor D inhibitors (WO-2021072156-A1). For CSNK2A programs, the 4-amino group confers a 2.3-fold cellular target engagement improvement versus unsubstituted analogs. Choosing this exact CAS-numbered scaffold ensures synthetic fidelity to IP-protected pharmacophores and eliminates late-stage amination challenges, directly reducing optimization cycles and accelerating lead identification timelines.

Molecular Formula C6H9N3
Molecular Weight 123.16 g/mol
CAS No. 1000512-47-9
Cat. No. B3196593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Aminomethyl)pyridin-4-amine
CAS1000512-47-9
Molecular FormulaC6H9N3
Molecular Weight123.16 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1N)CN
InChIInChI=1S/C6H9N3/c7-4-6-3-5(8)1-2-9-6/h1-3H,4,7H2,(H2,8,9)
InChIKeyAURGEKGUIZVWLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Aminomethyl)pyridin-4-amine (CAS 1000512-47-9): Scientific Procurement & Differentiation Guide


2-(Aminomethyl)pyridin-4-amine (CAS 1000512-47-9, also designated 4-Amino-2-(aminomethyl)pyridine) is a small-molecule pyridine derivative with molecular formula C6H9N3 and molecular weight 123.16 g/mol, possessing a calculated pKa of 8.80±0.39 . The compound features a pyridine core substituted with an aminomethyl group at the 2-position and a primary amine at the 4-position, yielding a scaffold with two hydrogen bond donor sites and a topological polar surface area of 64.9 Ų . Its primary value in pharmaceutical research lies in its dual functionality—the 4-amino group and the 2-aminomethyl moiety serve as independent synthetic handles, enabling orthogonal derivatization and positioning it as a versatile building block for kinase inhibitor and epigenetics-targeted libraries . The molecule is commercially available from multiple vendors at ≥95% purity, typically requiring storage at 2–8°C with protection from light .

Why 2-(Aminomethyl)pyridin-4-amine Cannot Be Casually Substituted by 3-Aminomethyl or 4-Aminomethyl Pyridine Isomers


Procurement decisions involving aminomethylpyridine isomers must account for regiospecific synthetic utility rather than nominal structural similarity. The 2-aminomethyl-4-amino substitution pattern of CAS 1000512-47-9 positions both reactive amine functionalities on the same pyridine ring in a specific spatial orientation that is non-transferable to the 3-aminomethyl isomer (CAS 158531-09-0) or 4-aminomethyl isomer (CAS 3731-52-0) [1]. This regioisomerism fundamentally alters both the electronic distribution on the heterocyclic ring—affecting nucleophilicity and metal coordination geometry—and the spatial vector of the aminomethyl side chain, which in turn governs downstream SAR outcomes in kinase hinge-binding pharmacophores and epigenetic reader domain inhibitors [2]. Notably, the 2,4-substitution pattern is directly cited in issued patents for BRD4 inhibitors (US9624241, Example 130) and complement factor D inhibitors (WO-2021072156-A1), where the substitution geometry is integral to target engagement; substituting a 3-aminomethyl or 4-aminomethyl isomer would disrupt the defined binding orientation and invalidate the claimed intellectual property [3].

Quantitative Differentiation Evidence: 2-(Aminomethyl)pyridin-4-amine vs. Closest Structural Analogs


CSNK2A Inhibitor SAR: C4-Amino Substitution Preserves In-Cell Target Engagement vs. C4-Unsubstituted Analog

In a systematic SAR study of pyridylmethyl analogs as CSNK2A (casein kinase 2 alpha) inhibitors, the compound series incorporating the 4-amino-2-(aminomethyl)pyridine scaffold (represented by compound 4o) demonstrated in-cell target engagement with an IC50 of 6.0 µM in the NanoBRET assay, compared to 14.0 µM for the unsubstituted pyridylmethyl analog (compound 4p) [1]. The presence of the 4-amino group, a defining structural feature of CAS 1000512-47-9, confers a 2.3-fold improvement in cellular potency relative to the pyridine analog lacking this substituent. Both compounds were evaluated under identical assay conditions: NanoBRET in-cell target engagement format measuring CSNK2A inhibition [1].

Kinase inhibition Casein kinase 2 NanoBRET Structure-activity relationship Pyridylmethyl analogs

BRD4 Bromodomain Inhibition: 2-(Aminomethyl)pyridin-4-amine as a Defined Scaffold Component in US9624241

In US Patent 9,624,241 (Example 130), a compound incorporating the 4-[2-(Aminomethyl)pyridin-4-yl] moiety demonstrates BRD4-BD1 inhibition with an IC50 of 100 nM in the AlphaScreen biochemical assay format [1]. This patent-exemplified compound establishes the 2-(aminomethyl)pyridin-4-amine scaffold as a validated pharmacophoric element within a series of bromodomain inhibitors. The specific 2,4-substitution geometry is essential to the claimed structure; regioisomeric variants (e.g., 3-aminomethyl or 4-aminomethyl pyridines) are not covered by the same patent exemplification and would not reproduce the defined binding interactions with the BRD4 acetyl-lysine recognition pocket .

Epigenetics Bromodomain inhibition BRD4 AlphaScreen Patent-protected scaffold

Complement Factor D Inhibitor Development: CAS 1000512-47-9 as a Cited Intermediate in WO-2021072156-A1

International patent application WO-2021072156-A1 (priority date: 2019-10-09), titled 'Oral complement factor D inhibitors,' explicitly cites 4-Amino-2-(aminomethyl)pyridine (CAS 1000512-47-9) as a key synthetic intermediate in the preparation of the claimed complement factor D inhibitor compounds . Complement factor D is a validated target for paroxysmal nocturnal hemoglobinuria (PNH) and other complement-mediated disorders, with approved therapies including small-molecule factor D inhibitors such as danicopan. The inclusion of this specific CAS-numbered building block in the patent's synthetic disclosure establishes its utility in producing orally bioavailable factor D inhibitors, a therapeutic class with established clinical and commercial relevance [1]. Regioisomeric aminomethylpyridines (e.g., 3-aminomethyl or 4-aminomethyl variants) are not cited in this patent family and would not reproduce the defined synthetic route or intermediate structure .

Complement system Factor D inhibition Immunology Patent intermediate Oral bioavailability

DUX4-Related Disease Applications: CAS 1000512-47-9 as a Scaffold in Multiple Patent Filings (WO-2021105474-A1 and WO-2021105481-A1)

Two related international patent applications—WO-2021105474-A1 ('New compounds for treatment of diseases related to DUX4 expression') and WO-2021105481-A1 ('Novel compounds for treatment of diseases related to DUX4 expression'), both with priority date 2019-11-29—explicitly cite 4-Amino-2-(aminomethyl)pyridine (CAS 1000512-47-9) as an intermediate in the synthesis of compounds targeting DUX4-mediated pathologies, including facioscapulohumeral muscular dystrophy (FSHD) . The DUX4 transcription factor is a genetically validated driver of FSHD, a rare neuromuscular disorder with no approved disease-modifying therapies. The dual patent filings citing this specific CAS-numbered scaffold across two related but distinct compound series underscore its enabling role in accessing this novel therapeutic space . Alternative aminomethylpyridine regioisomers are not cited in these filings and would not support the same synthetic or patent strategy .

DUX4 Facioscapulohumeral muscular dystrophy FSHD Rare disease Patent intermediate

CSNK2A Solubility Advantage: 4-Amino-Substituted Scaffold Matches Aqueous Solubility of Unsubstituted Analog Despite Improved Potency

In the CSNK2A pyridylmethyl analog series, both the 4-amino-substituted compound (4o, derived from the CAS 1000512-47-9 scaffold) and the unsubstituted pyridylmethyl analog (4p) exhibit equivalent aqueous solubility of 200 µM in kinetic solubility assays, as reported in Table 3 of the 2024 Pharmaceuticals (Basel) study [1]. This is notable because the 4-amino compound achieves a 2.3-fold improvement in cellular potency (IC50 = 6.0 µM vs. 14.0 µM) without any detectable solubility penalty relative to the less decorated analog. The maintenance of favorable aqueous solubility despite increased molecular complexity is a non-trivial drug-like property advantage that supports the selection of this scaffold for lead optimization programs .

Aqueous solubility Drug-like properties Kinetic solubility CSNK2A Lead optimization

Tyrosine Kinase Inhibitor Scaffold: US8207179-B2 Validates 2-(Aminomethyl)pyridin-4-amine as a Substituted Indoline Component

US Patent 8,207,179 B2 ('Substituted indolines as tyrosine kinase inhibitors'), with priority date 2007-06-12, explicitly cites 4-Amino-2-(aminomethyl)pyridine (CAS 1000512-47-9) as a building block in the synthesis of the claimed substituted indoline tyrosine kinase inhibitor compounds . Tyrosine kinases represent one of the most clinically validated target classes in oncology, with FDA-approved inhibitors including imatinib, osimertinib, and numerous others. The inclusion of this specific CAS-numbered scaffold in a granted US patent for tyrosine kinase inhibitors provides explicit validation of its utility in generating compounds active against this therapeutically critical target class [1]. Regioisomeric aminomethylpyridines are not cited in this patent and would not support the same synthetic claims or indoline-derived kinase inhibitor structures .

Tyrosine kinase Cancer therapeutics Indoline derivatives Patent scaffold Kinase inhibitor

Optimal Procurement and Application Scenarios for 2-(Aminomethyl)pyridin-4-amine (CAS 1000512-47-9)


Scenario 1: CSNK2A-Focused Kinase Inhibitor Lead Optimization

Research teams developing small-molecule inhibitors of casein kinase 2 alpha (CSNK2A) should prioritize procurement of CAS 1000512-47-9 over unsubstituted pyridylmethyl analogs. The 4-amino substituent confers a 2.3-fold improvement in cellular NanoBRET target engagement (IC50 = 6.0 µM vs. 14.0 µM for the unsubstituted analog) without any detectable aqueous solubility penalty (both 200 µM kinetic solubility) [1]. This potency advantage, measured in a direct head-to-head SAR comparison, directly translates to improved cellular activity in CSNK2A inhibition assays and may reduce the synthetic burden of additional optimization cycles. Procurement of the 4-amino scaffold (rather than starting from an unsubstituted pyridine and attempting late-stage amination) streamlines SAR exploration and accelerates lead identification timelines.

Scenario 2: BRD4 Bromodomain Inhibitor Discovery and Epigenetics Library Synthesis

Groups engaged in bromodomain and extra-terminal (BET) inhibitor discovery, particularly those targeting BRD4, should consider CAS 1000512-47-9 as a privileged building block. US Patent 9,624,241 Example 130 establishes a compound containing the 4-[2-(Aminomethyl)pyridin-4-yl] moiety with a BRD4-BD1 IC50 of 100 nM in AlphaScreen biochemical assays [1]. The specific 2,4-substitution geometry is essential to the claimed pharmacophore, and procurement of this exact CAS-numbered intermediate ensures synthetic fidelity to the patent-exemplified structure. Libraries built around this scaffold benefit from the validated BRD4 binding orientation; substituting regioisomeric 3-aminomethyl or 4-aminomethyl pyridines would alter the spatial presentation of the hinge-binding aminomethyl group and likely diminish or ablate BRD4 engagement [2].

Scenario 3: Complement Factor D and DUX4-Targeted Rare Disease Drug Discovery

Discovery programs targeting complement factor D (for PNH, geographic atrophy, or other complement-mediated disorders) or DUX4 expression (for FSHD and related neuromuscular conditions) derive direct patent validation from procurement of CAS 1000512-47-9. This specific scaffold is explicitly cited as a key synthetic intermediate in WO-2021072156-A1 (oral complement factor D inhibitors) and in two distinct DUX4-focused patent filings (WO-2021105474-A1 and WO-2021105481-A1) [1][2]. The dual DUX4 filings, both with priority date 2019-11-29, amplify the validation signal for FSHD drug discovery. Procurement of this exact CAS-numbered intermediate supports synthetic fidelity to the patented routes and may strengthen the freedom-to-operate position of derivative compounds. Alternative regioisomers lack this explicit patent lineage in the complement and DUX4 therapeutic spaces .

Scenario 4: Tyrosine Kinase Inhibitor Synthesis and General Kinase Library Construction

Medicinal chemistry groups building kinase-focused libraries, particularly those exploring indoline-derived tyrosine kinase inhibitor scaffolds, benefit from the patent-validated utility of CAS 1000512-47-9. US Patent 8,207,179 B2 (granted) explicitly cites this CAS-numbered compound as a building block in the synthesis of substituted indoline tyrosine kinase inhibitors [1]. The 2,4-substitution pattern positions the aminomethyl group appropriately for hinge-region hydrogen bonding interactions in ATP-competitive kinase inhibitor pharmacophores, while the 4-amino group provides a synthetic handle for further derivatization. The compound's favorable physicochemical profile—including calculated XLogP3 of -0.9 and topological polar surface area of 64.9 Ų—supports downstream drug-like properties in elaborated inhibitors [2]. Procurement of this building block rather than synthesizing it de novo reduces internal resource expenditure and accelerates the assembly of kinase-targeted screening libraries .

Quote Request

Request a Quote for 2-(Aminomethyl)pyridin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.